Methyl 3-propylpyrrolidine-1-carboxylate

Lipophilicity LogP Drug design

Methyl 3-propylpyrrolidine-1-carboxylate (CAS 142819-46-3, C₉H₁₇NO₂, MW 171.24 g mol⁻¹) belongs to the pyrrolidine‑1‑carboxylate ester family, characterized by a saturated five‑membered N‑heterocycle bearing a propyl substituent at the 3‑position and a methyl carbamate moiety on the ring nitrogen. This substitution pattern confers distinct lipophilicity (computed LogP ≈ 1.81), polar surface area (PSA ≈ 29.5 Ų), and thermal properties (predicted b.p. ≈ 228 °C) that differentiate it from lower or branched alkyl analogues.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 142819-46-3
Cat. No. B587221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-propylpyrrolidine-1-carboxylate
CAS142819-46-3
Synonyms1-Pyrrolidinecarboxylic acid, 3-propyl-, methyl ester
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCCC1CCN(C1)C(=O)OC
InChIInChI=1S/C9H17NO2/c1-3-4-8-5-6-10(7-8)9(11)12-2/h8H,3-7H2,1-2H3
InChIKeyQVBGPCPNDRSUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-propylpyrrolidine-1-carboxylate (CAS 142819-46-3) – Physicochemical Definition and Procurement Baseline


Methyl 3-propylpyrrolidine-1-carboxylate (CAS 142819-46-3, C₉H₁₇NO₂, MW 171.24 g mol⁻¹) belongs to the pyrrolidine‑1‑carboxylate ester family, characterized by a saturated five‑membered N‑heterocycle bearing a propyl substituent at the 3‑position and a methyl carbamate moiety on the ring nitrogen . This substitution pattern confers distinct lipophilicity (computed LogP ≈ 1.81), polar surface area (PSA ≈ 29.5 Ų), and thermal properties (predicted b.p. ≈ 228 °C) that differentiate it from lower or branched alkyl analogues . The compound is primarily sourced as a research‑grade building block (typical purity ≥95 %) for medicinal‑chemistry exploration and organic synthesis .

Controlled logP shift for permeability tuning in medicinal chemistry
Distillation-friendly boiling point for kilo‑lab and pilot‑plant scale‑up
Higher flash point may simplify storage classification and shipping

Why Methyl 3-propylpyrrolidine-1-carboxylate (142819-46-3) Cannot Be Interchanged with Other Pyrrolidine‑1‑carboxylates


Pyrrolidine‑1‑carboxylate esters are not interchangeable commodities; even minor variations in the N‑acyl group or the C‑3 alkyl chain produce measurable shifts in lipophilicity, boiling point, and steric environment that directly affect compound purification, membrane permeability, and downstream synthetic utility . For example, replacing the N‑methyl carbamate with a tert‑butyl carbamate (Boc) alters both the deprotection conditions and the steric bulk, while shortening the C‑3 alkyl chain from propyl to ethyl or methyl lowers logP by >0.5 units and reduces boiling point by >40 °C, impacting both chromatographic behaviour and volatility . The quantitative evidence below demonstrates that methyl 3‑propylpyrrolidine‑1‑carboxylate occupies a well‑defined property window that cannot be assumed for its closest homologues — a critical consideration for reproducible synthesis and assay design.

C-3 alkyl chain variation (propyl vs. ethyl/methyl) shifts logP and membrane partitioning profile, requiring property-specific review.

N‑acyl group changes (e.g., methyl carbamate vs. Boc) alter deprotection conditions and steric environment, affecting synthetic compatibility.

Substituent modifications can shift boiling point by >40°C, impacting distillation separation and volatility assumptions.

Quantitative Differentiation of Methyl 3‑propylpyrrolidine‑1‑carboxylate (142819-46-3) from Its Closest Structural Analogues


Lipophilicity (LogP) Shift Relative to the Unsubstituted Methyl Pyrrolidine‑1‑carboxylate Core

The introduction of a linear propyl group at the pyrrolidine 3‑position increases the computed LogP by approximately 1.03 log units compared with the unsubstituted methyl pyrrolidine‑1‑carboxylate, moving the compound from a predominantly hydrophilic space (LogP ≈ 0.79) into a moderately lipophilic region (LogP ≈ 1.81) . This difference is sufficient to alter both aqueous solubility and predicted passive membrane permeability.

LogP Shift
Data to verify
ΔLogP +1.03
Target 1.81 vs. core 0.79
Reported logP shift may support membrane permeability screening context
Predicted values; confirm experimentally
Lipophilicity LogP Drug design Permeability

Boiling‑Point Differentiation for Purification and Formulation Workflows

The 3‑propyl substituent raises the predicted normal boiling point by approximately 53 °C relative to the unsubstituted methyl pyrrolidine‑1‑carboxylate (228 °C vs. 174 °C at 760 mmHg) . This substantial gap enables facile separation by fractional distillation and reduces evaporative losses during ambient‑temperature handling.

Boiling Point
Data to verify
Δb.p. +54 °C
Target 228 °C vs. core 174 °C
Reported boiling point difference may support distillation-based purification
Predicted at 760 mmHg; verify experimentally
Boiling point Distillation Purification Volatility

Density and Flash‑Point Comparison Impacting Safe Handling and Storage Classification

The 3‑propyl derivative exhibits a predicted density of ≈0.999 g cm⁻³ and a flash point of ≈92 °C, compared with ≈1.1 g cm⁻³ and ≈59 °C for the unsubstituted methyl pyrrolidine‑1‑carboxylate . The lower density and higher flash point translate into different safety classification requirements and shipping considerations.

Density & Flash Point
Data to verify
Density target ≈ 0.999 vs core ≈ 1.10 g/cm³
Flash point target ≈ 92 °C vs core ≈ 59 °C
Reported density and flash point may affect handling classification
Predicted; confirm experimentally for SDS/transport
Density Flash point Safety Storage

Procurement‑Relevant Application Scenarios for Methyl 3‑propylpyrrolidine‑1‑carboxylate (142819-46-3)


Medicinal‑Chemistry Hit‑to‑Lead Optimization Requiring Controlled Lipophilicity

When a screening hit based on the pyrrolidine‑1‑carboxylate scaffold shows insufficient cell permeability, the 3‑propyl analogue offers a quantifiable LogP increase of ≈1.0 unit over the parent methyl pyrrolidine‑1‑carboxylate . This incremental lipophilicity can be exploited to improve passive membrane diffusion without resorting to larger, more flexible alkyl chains that would significantly increase molecular weight or introduce metabolic liabilities. Procurement of the 3‑propyl derivative is therefore justified when a well‑defined, intermediate LogP window (≈1.8) is targeted in a SAR campaign.

Synthetic Route Scouting Where Distillation‑Based Purification Is Required

The elevated boiling point of methyl 3‑propylpyrrolidine‑1‑carboxylate (≈228 °C vs. 174 °C for the unsubstituted ester) allows it to be separated cleanly from lower‑boiling reaction components by fractional distillation . This property is especially valuable during large‑scale preparation of intermediates, where chromatographic purification is costly and time‑consuming. The compound’s higher flash point (≈92 °C) also reduces the fire‑hazard classification compared with lower‑boiling analogues, simplifying pilot‑plant handling .

Design of Brain‑Penetrant Chemical Probes Based on Pyrrolidine Scaffolds

In the development of CNS‑penetrant probes, a LogP between 1 and 3 is often desirable for passive blood‑brain barrier crossing. Methyl 3‑propylpyrrolidine‑1‑carboxylate’s LogP of ≈1.81 positions it favourably within this range, avoiding the sub‑optimal low‑uptake region (LogP < 1) occupied by many smaller pyrrolidine‑1‑carboxylates . This makes it a rational choice for neuroscience‑focused library synthesis where CNS exposure is a key requirement.

Safety‑Focused Procurement for Combustible‑ vs. Flammable‑Liquid Classification

Procurement departments facing stringent storage and transport regulations may prefer methyl 3‑propylpyrrolidine‑1‑carboxylate over its lower‑boiling homologues because its predicted flash point of ≈92 °C places it above the typical 60 °C threshold for flammable liquids in many jurisdictions . This re‑classification can lower insurance premiums, simplify warehousing requirements, and reduce shipping restrictions — a tangible operational advantage for bulk purchasers.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR campaigns
LogP window (~1.8)
Permeability assay / SAR review
Distillation-based purification
Elevated boiling point
Fractional distillation efficiency
Brain-penetrant probe design
LogP range 1–3
Blood‑brain barrier penetration assay
Safety‑focused procurement
Flash point >60 °C
Flammable liquid classification review
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